|
REACTION_CXSMILES
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[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].Br[CH2:13][C:14]([OH:16])=[O:15]>CC(CC)=O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:13][C:14]([OH:16])=[O:15]
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Name
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|
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Quantity
|
3 g
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|
Type
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reactant
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|
Smiles
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C1=C(C=CC2=CC=CC=C12)O
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|
Name
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|
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Quantity
|
5.76 g
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Type
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reactant
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Smiles
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BrCC(=O)O
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Name
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|
|
Quantity
|
23 mL
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|
Type
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solvent
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Smiles
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CC(=O)CC
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Name
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|
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Quantity
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95 mL
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Type
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solvent
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Smiles
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CC(=O)CC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
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In a two-neck flask provided with a condenser
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Type
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ADDITION
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|
Details
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is added dropwise under hot conditions
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Type
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TEMPERATURE
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|
Details
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The heating is maintained for a further 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The reaction medium is cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
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FILTRATION
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Details
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The solid collected by filtration
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Type
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ADDITION
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|
Details
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is taken up in a mixture of ethyl acetate and of 1N HCl in water
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Type
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CUSTOM
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Details
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Both phases are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted once with ethyl acetate
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Type
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CUSTOM
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|
Details
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The organic phases are collected
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Type
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CUSTOM
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Details
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dried on magnesium sulfate
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Type
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FILTRATION
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|
Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated until the first crystals
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Type
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ADDITION
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Details
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Heptane is added (about 20% of the remaining volume), and the formed precipitate
|
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Type
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CUSTOM
|
|
Details
|
is recovered
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Type
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WASH
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Details
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rinsed with heptane
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Type
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CUSTOM
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|
Details
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dried until it
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|
Name
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|
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Type
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product
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|
Smiles
|
C1=C(C=CC2=CC=CC=C12)OCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.04 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |